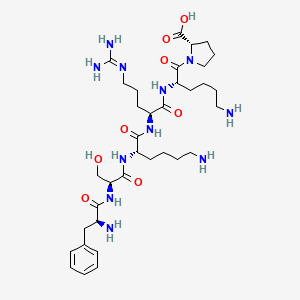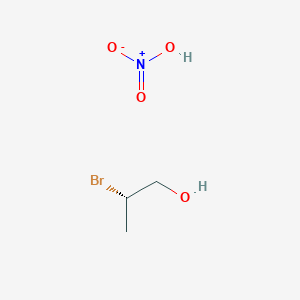![molecular formula C10H14O5 B12603638 3,3'-[Oxybis(methylene)]di(but-3-enoic acid) CAS No. 881683-01-8](/img/structure/B12603638.png)
3,3'-[Oxybis(methylene)]di(but-3-enoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is an organic compound with the molecular formula C12H18O6 It is characterized by the presence of two but-3-enoic acid groups connected by an oxybis(methylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) typically involves the reaction of but-3-enoic acid with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the oxybis(methylene) linkage between the two but-3-enoic acid molecules. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the condensation reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the reaction.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-enoic acid groups to single bonds, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxybis(methylene) linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of saturated diacids.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: Incorporated into materials to improve their durability and resistance to environmental degradation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its ability to form cross-linked networks.
Wirkmechanismus
The mechanism by which 3,3’-[Oxybis(methylene)]di(but-3-enoic acid) exerts its effects involves the formation of covalent bonds with other molecules. The oxybis(methylene) linkage provides a flexible backbone that can interact with various molecular targets. In polymerization reactions, the compound acts as a cross-linking agent, forming stable networks that enhance the material’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Oxybis(methylene)]di(3-ethyloxetane): Similar in structure but with ethyloxetane groups instead of but-3-enoic acid groups.
3,3’-[Oxybis(methylene)]di(2-furancarboxylic acid): Contains furan rings instead of but-3-enoic acid groups.
Uniqueness
3,3’-[Oxybis(methylene)]di(but-3-enoic acid) is unique due to its combination of but-3-enoic acid groups and the oxybis(methylene) linkage. This structure imparts specific reactivity and properties that are advantageous in various applications, such as polymer synthesis and materials science.
Eigenschaften
CAS-Nummer |
881683-01-8 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
3-[2-(carboxymethyl)prop-2-enoxymethyl]but-3-enoic acid |
InChI |
InChI=1S/C10H14O5/c1-7(3-9(11)12)5-15-6-8(2)4-10(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
GTTOHGBENKZJEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)O)COCC(=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


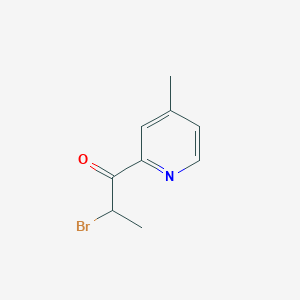

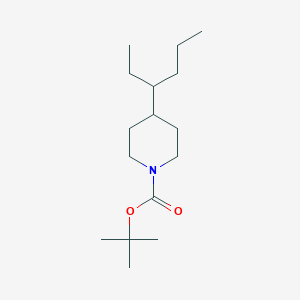
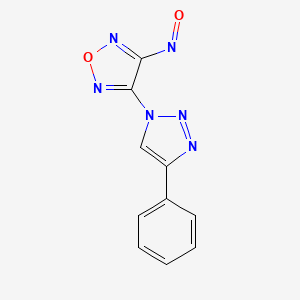
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
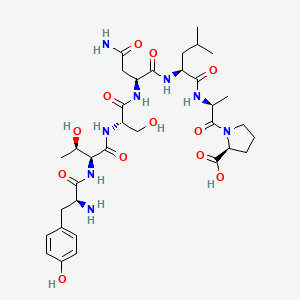
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
